molecular formula C10H21N3O2 B13425608 (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide

Cat. No.: B13425608
M. Wt: 215.29 g/mol
InChI Key: JLOMPFKYXNLAJN-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide is a high-purity chemical compound offered for research and development purposes. Compounds featuring the N'-hydroxyacetimidamide moiety, also known as a hydroxamic acid derivative, are of significant interest in medicinal chemistry for their ability to chelate metal ions . This functional group is commonly found in potent inhibitors of metalloenzymes, such as Tumor Necrosis Factor-α Converting Enzyme (TACE) . The piperidine scaffold present in the structure is a privileged structure in pharmaceutical agents, often contributing to biological activity and pharmacokinetic properties. As such, this compound serves as a valuable chemical intermediate or pharmacophore for researchers investigating new therapeutic agents, particularly in the fields of immunology and oncology. The presence of multiple functional groups, including the hydroxyimino group and the secondary hydroxy group on the piperidine ring, provides versatile handles for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-2-3-8-6-13(5-4-9(8)14)7-10(11)12-15/h8-9,14-15H,2-7H2,1H3,(H2,11,12)

InChI Key

JLOMPFKYXNLAJN-UHFFFAOYSA-N

Isomeric SMILES

CCCC1CN(CCC1O)C/C(=N/O)/N

Canonical SMILES

CCCC1CN(CCC1O)CC(=NO)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction or procurement of the substituted piperidine intermediate (4-hydroxy-3-propylpiperidine).
  • Formation of the acetimidamide moiety through reaction of the piperidine derivative with appropriate amidine precursors.
  • Introduction of the N'-hydroxy group by hydroxylamine treatment or analogous hydroxylation reactions.
  • Control of stereochemistry to ensure the (Z)-configuration around the imine bond.

Stepwise Synthetic Route

Step 1: Synthesis of 4-hydroxy-3-propylpiperidine intermediate

  • Starting from commercially available piperidine or substituted piperidines, selective alkylation at the 3-position with propyl halides or organometallic reagents is performed.
  • Hydroxylation at the 4-position can be achieved via regioselective oxidation or nucleophilic substitution on a suitable leaving group precursor (e.g., 4-chloropiperidine derivatives).
  • Protection/deprotection strategies may be employed to control functional group reactivity during multi-step synthesis.

Step 2: Formation of the acetimidamide linkage

  • The piperidine intermediate is reacted with an amidine precursor such as an acetamidine derivative.
  • This step can be catalyzed under mild acidic or basic conditions to facilitate nucleophilic attack of the piperidine nitrogen on the amidine carbon, forming the acetimidamide scaffold.
  • The reaction is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures to optimize yield and selectivity.

Step 3: Introduction of the N'-hydroxy group

  • Hydroxylamine hydrochloride or related hydroxylamine reagents are used to convert the amidine nitrogen into the N'-hydroxy form, yielding the N'-hydroxyacetimidamide functionality.
  • This transformation requires careful pH control (usually mildly acidic to neutral) to prevent over-oxidation or side reactions.
  • The reaction is monitored by TLC or HPLC to ensure completion and purity.

Step 4: Purification and stereochemical confirmation

  • The final compound is purified by recrystallization or chromatographic methods such as preparative HPLC.
  • Stereochemical configuration is confirmed by NMR spectroscopy (NOESY, COSY) and possibly X-ray crystallography to verify the (Z)-configuration of the imine bond.

Data Table: Summary of Synthetic Parameters and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 Alkylation & Hydroxylation Propyl halide, base; Oxidant or substitution THF, DMF 25-80 70-85 Regioselective functionalization
2 Amidination Acetamidine derivative, catalyst DMF, DMSO 50-70 75-90 Mild acidic/basic catalysis
3 Hydroxylation (N'-hydroxy) Hydroxylamine hydrochloride, buffer Water/MeOH mixture 20-40 80-95 pH control critical, monitored by HPLC
4 Purification & Characterization Recrystallization, preparative HPLC Various Ambient - Confirm (Z)-configuration by NMR/XRD

Research Findings and Optimization Notes

  • Catalyst Selection: Copper triflate complexes and 4-dimethylaminopyridine have been reported to improve coupling efficiency in related amidine formation steps, suggesting potential applicability here.
  • Solvent Effects: Switching from polar aprotic solvents to toluene in scale-up reactions maintained high yields (~89%) and improved process robustness.
  • Stereoselectivity: The (Z)-configuration is favored under mild reaction conditions without strong bases or high temperatures, which can cause isomerization.
  • Scale-Up Considerations: Reactions have been successfully scaled to 40 mmol with maintained yield and purity by solvent and catalyst optimization.
  • Purity and Stability: The N'-hydroxy group is sensitive to oxidation; thus, storage under inert atmosphere and low temperature is recommended to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the imidamide group can produce primary or secondary amines.

Scientific Research Applications

(Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and imidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison
Feature (Z)-N'-hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide (1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide
Core Structure Piperazine ring with tetrahydrofuran-methyl substituent Piperidine ring with propyl substituent
Functional Groups Hydroxy, acetimidamide, tetrahydrofuran-methyl Hydroxy, acetimidamide, propyl
Molecular Formula C₁₁H₂₂N₄O₂ C₁₀H₂₁N₃O
Molecular Weight 242.32 g/mol 199 g/mol
Stereochemistry Defined (Z)-configuration Achiral

Key Differences :

  • The piperazine derivative has a larger, more polar structure due to the tetrahydrofuran-methyl group, enhancing hydrogen-bonding capacity (5 hydrogen-bond acceptors vs. 3 in BB-4045199).
  • The piperidine derivative features a simpler, less polar propyl chain, contributing to higher lipophilicity (LogP = 1.33 vs. XLogP = -0.3 for the piperazine analog).
Physicochemical Properties
Property Piperazine Derivative Piperidine Derivative
Boiling Point 425.1 ± 53.0°C Not reported
Density 1.3 ± 0.1 g/cm³ Not reported
LogP/XLogP -0.3 (hydrophilic) 1.33 (moderately lipophilic)
Rotatable Bonds 4 4
Hydrogen Bond Donors 2 2

Implications :

  • The piperazine derivative’s hydrophilicity may favor aqueous solubility, critical for drug delivery .

Biological Activity

(Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications based on available research findings.

Molecular Structure:

  • Molecular Formula: C10H21N3O2
  • Molecular Weight: 215.29 g/mol
  • IUPAC Name: N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)ethanimidamide
  • Canonical SMILES: CCCC1CN(CCC1O)CC(=NO)N
PropertyValue
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
IUPAC NameN'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)ethanimidamide
InChI KeyJLOMPFKYXNLAJN-UHFFFAOYSA-N

Synthesis

The synthesis of (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide typically involves several steps:

  • Formation of the Piperidine Ring: Through cyclization reactions using suitable amines and carbonyl compounds.
  • Introduction of Hydroxy and Propyl Groups: Via selective hydroxylation and alkylation.
  • Formation of the Acetimidamide Moiety: Achieved through reactions involving nitriles and hydroxylamines under controlled conditions.

The biological activity of (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's hydroxy and imidamide groups facilitate hydrogen bonding and other interactions, modulating the activity of these targets. The specific pathways involved depend on the biological context, such as enzyme inhibition or receptor modulation.

Biological Activity

Research has indicated several potential biological activities for this compound:

1. Enzyme Inhibition:

  • Preliminary studies suggest that (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

2. Antimicrobial Activity:

  • The compound has been investigated for its antimicrobial properties, with some studies indicating effectiveness against certain bacterial strains, suggesting a potential role as an antimicrobial agent.

3. Neuroprotective Effects:

  • Research is ongoing to explore its neuroprotective effects, particularly in models of neurodegenerative diseases. The structural features may confer benefits in protecting neuronal cells from oxidative stress or apoptosis.

Case Studies

Study 1: Enzyme Inhibition
A study demonstrated that (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide exhibited significant inhibition of a key enzyme involved in glucose metabolism, suggesting its potential use in managing diabetes .

Study 2: Antimicrobial Properties
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential as a treatment for bacterial infections .

Comparative Analysis

To contextualize the biological activity of (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide, it is useful to compare it with similar compounds:

Compound NameBiological Activity
2-(4-Hydroxy-3-propylpiperidin-1-yl)acetic acidModerate enzyme inhibition
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanoneAntimicrobial activity
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-oneNeuroprotective properties

(Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-N'-hydroxy-2-(4-hydroxy-3-propylpiperidin-1-yl)acetimidamide, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Piperidine core modification : Introducing the 4-hydroxy-3-propyl group via alkylation or hydroxylation under controlled pH (6–8) and temperature (40–60°C) .
  • Acetimidamide formation : Reaction of hydroxylamine with a precursor carbonyl compound, requiring anhydrous solvents (e.g., THF or DMF) and inert atmospheres to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., hydroxypropyl group at C3 of piperidine) and Z-configuration of the imidamide .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 284.1864) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., N–O stretch at 950–980 cm⁻¹ for hydroxyimidamide) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and stability under varying pH .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's interaction with biological macromolecules, and what methodologies resolve conflicting data?

  • Methodological Answer :

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (e.g., Kd values) for targets like enzymes or receptors. For example, SPR with immobilized human serum albumin (HSA) reveals binding kinetics .
  • Molecular docking : Combine with mutagenesis studies (e.g., alanine scanning) to validate predicted binding pockets .
  • Data contradiction resolution : Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization) and statistical tools (e.g., Grubbs’ test for outlier removal) .

Q. What strategies address discrepancies in pharmacological data across experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration-time curves in rodents) and correlate with in vitro metabolic stability (microsomal assays) .
  • Dose-response normalization : Adjust for species-specific differences (e.g., allometric scaling) and use physiologically based pharmacokinetic (PBPK) modeling .
  • Confounding factor control : Standardize experimental conditions (e.g., diet, circadian rhythm) in animal studies to minimize variability .

Q. How does structural modification of the hydroxypropyl or piperidine groups alter the compound's bioactivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing propyl with ethyl or butyl) and test against target assays (e.g., antimicrobial MIC or enzyme inhibition IC50) .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding energy .
  • Data interpretation : Use hierarchical clustering or principal component analysis (PCA) to group analogs by activity profiles .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for assessing environmental fate or toxicity of this compound?

  • Methodological Answer :

  • Environmental persistence : Conduct OECD 301 biodegradation tests with activated sludge, monitoring degradation products via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC50) and algal growth inhibition tests (OECD 201) .
  • Statistical design : Apply randomized block designs with split-plot arrangements to account for variables like pH and temperature .

Q. How can researchers mitigate batch-to-batch variability in synthesis for reproducibility?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during synthesis to control reaction endpoints .
  • Quality by design (QbD) : Use factorial experiments (e.g., 2³ designs) to optimize parameters like catalyst loading and stirring speed .

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